![molecular formula C16H22O2 B13812014 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is an organic compound with the molecular formula C16H22O2. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, along with a dimethylpentene moiety. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol typically involves the following steps:
Allylation of Phenol: The initial step involves the allylation of phenol to form 4-(allyloxy)phenol. This reaction is usually carried out using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Penten-3-ol Moiety: The next step involves the formation of the 4,4-dimethyl-1-penten-3-ol moiety. This can be achieved through a Grignard reaction where 4,4-dimethyl-1-penten-3-one is reacted with a suitable Grignard reagent.
Coupling Reaction: The final step involves the coupling of 4-(allyloxy)phenol with 4,4-dimethyl-1-penten-3-ol under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl ring and dimethylpentene moiety contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar structure with a propoxy group instead of a dimethylpentene moiety.
4,5-Bis(allyloxy)phenyl derivatives: Compounds with multiple allyloxy groups attached to a phenyl ring.
4-(Allyloxy)-3-methylbenzyl derivatives: Compounds with an additional methyl group on the benzyl ring.
Uniqueness
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both allyloxy and dimethylpentene moieties allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C16H22O2 |
|---|---|
分子量 |
246.34 g/mol |
IUPAC名 |
4,4-dimethyl-1-(4-prop-2-enoxyphenyl)pent-1-en-3-ol |
InChI |
InChI=1S/C16H22O2/c1-5-12-18-14-9-6-13(7-10-14)8-11-15(17)16(2,3)4/h5-11,15,17H,1,12H2,2-4H3 |
InChIキー |
SIKWVQBOTZAIEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C=CC1=CC=C(C=C1)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


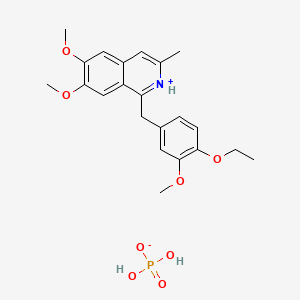

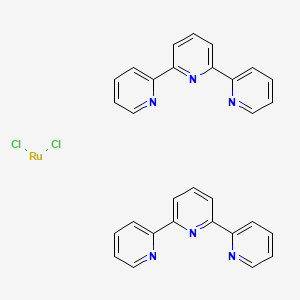
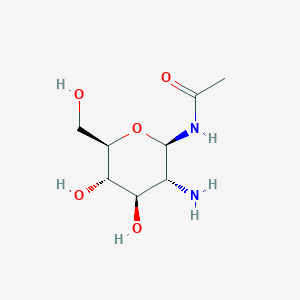
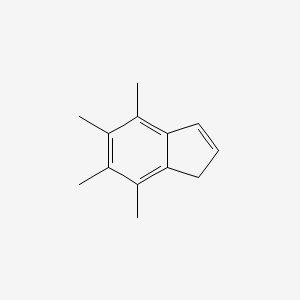

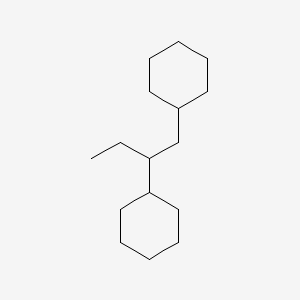
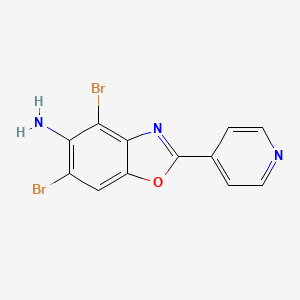
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
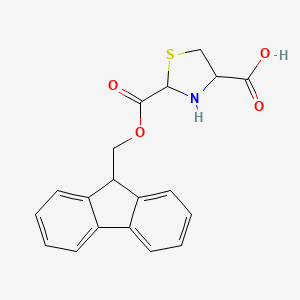
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
